4-bromocyclopent-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromocyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c6-4-1-2-5(7)3-4/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVDZGGOHGKRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromocyclopent 2 En 1 One
Direct Halogenation Strategies
Direct halogenation represents a straightforward approach to introduce a bromine atom onto a pre-existing cyclopentenone ring. The success of this strategy hinges on controlling the regioselectivity of the bromination reaction to favor substitution at the desired C-4 position.
The introduction of a bromine atom onto a cyclopentenone ring can be achieved using various brominating agents. The specific outcome of the reaction is highly dependent on the reaction conditions and the nature of the cyclopentenone substrate. For instance, the bromination of 2,3-diarylcyclopent-2-en-1-ones has been studied under different conditions, demonstrating that the position of bromination can be directed. scilit.com Depending on the chosen brominating reagent and solvent, the bromine atom can be introduced at the 4- or 5-position of the cyclopentene (B43876) ring. scilit.com
One common precursor route involves the bromination of cyclopentanone (B42830) to form α-bromo-cyclopentanone, which can then undergo elimination, often facilitated by a base like lithium carbonate, to yield 2-cyclopentenone. wikipedia.org While this provides the cyclopentenone scaffold, subsequent bromination is required to achieve the target molecule.
Table 1: Bromination Agents for Cyclopentanone Derivatives
| Brominating Agent | Substrate | Product | Reference |
|---|---|---|---|
| Bromine (Br₂) | Cyclopentanone | 2-Bromocyclopentanone | google.com |
| N-Bromosuccinimide (NBS) | 2,3-diarylcyclopent-2-en-1-one | 4- or 5-Bromo derivative | scilit.com |
| Copper(II) bromide (CuBr₂) | 2,3-diarylcyclopent-2-en-1-one | 5-Bromocyclopentenone | scilit.com |
Achieving regioselectivity in the bromination of cyclopentenones is a critical challenge. Research has shown that the choice of solvent and reagent plays a pivotal role in directing the bromine atom to the C-4 position. For example, in the study of 2,3-diarylcyclopent-2-en-1-ones, it was found that using copper(II) bromide in methanol (B129727) preferentially yields 5-bromocyclopentenones. scilit.com Conversely, conducting the reaction in n-propyl acetate (B1210297) was effective for preparing the 4-bromo ketones. scilit.com These findings highlight the development of methods that can be highly useful for the selective synthesis of bromo-substituted 2-cyclopenten-1-ones. scilit.com
The ability to control the site of bromination is essential as cyclopentenones can undergo various reactions, including 1,4-conjugate addition, at the β-carbon of the enone system. The presence and position of a bromine atom can significantly influence the subsequent reactivity of the molecule, making regioselective synthesis a key focus area.
Cyclization and Rearrangement Routes to the 4-Bromocyclopent-2-en-1-one Framework
An alternative to direct halogenation is the construction of the brominated cyclopentenone ring itself through cyclization or rearrangement reactions. These methods often provide access to highly functionalized and complex cyclopentenone structures.
Transition metal catalysis offers powerful tools for the construction of cyclic systems. mdpi.com Reactions such as the Nazarov cyclization, Pauson-Khand reaction, and ring-closing metathesis are well-established methods for synthesizing cyclopentenone cores. wikipedia.orgnih.gov For instance, rhodium-catalyzed intramolecular hydroacylation of 4-alkynals provides a route to cyclopentenones. organic-chemistry.org While direct synthesis of this compound via these methods from bromo-precursors is less commonly documented in the initial search results, the versatility of these catalytic systems suggests potential applicability. For example, gold-catalyzed reactions are known to facilitate the cyclization of haloalkynes, providing entry to functionalized cyclic compounds. scispace.com A related gold(I)-catalyzed 5-endo-dig carbocyclization of iodoalkynes has been reported to produce bicyclic compounds, demonstrating the potential for halogenated substrates in such cyclizations. scispace.com
Table 2: Examples of Transition Metal-Catalyzed Cyclopentenone Syntheses
| Reaction Type | Catalyst | Precursors | Reference |
|---|---|---|---|
| Nazarov Cyclization | Lewis/Brønsted Acid | Divinyl ketones | wikipedia.orgorganic-chemistry.org |
| Pauson-Khand Reaction | Cobalt, Rhodium | Alkene, Alkyne, CO | wikipedia.orgnih.gov |
| Intramolecular Hydroacylation | Rhodium | 4-Alkynals | organic-chemistry.org |
Cyclization reactions initiated by nucleophiles can also be employed to construct the cyclopentenone ring. A prominent example is the Nazarov cyclization, which involves the 4π-conrotatory electrocyclization of a pentadienyl cation, often generated from divinyl ketones, to form a cyclopentenyl cation that is then converted to the cyclopentenone. researchgate.net The use of nucleophilic catalysis can facilitate such transformations under mild conditions. For example, a nucleophile can trigger a cascade of reactions, including intramolecular conjugate additions, to form carbocyclic rings. nih.gov This type of Michael-initiated ring closure is a powerful strategy in organic synthesis. While a direct application to this compound was not explicitly found, the synthesis of functionalized cyclopentenones through the double addition of vinyl magnesium bromide to squaric acid derivatives, proceeding through a divinyl ketone intermediate that undergoes a 4π electrocyclization, illustrates this principle. researchgate.net
Asymmetric Synthesis of Chiral this compound and its Precursors
The cyclopentenone unit is a valuable synthon for a wide array of bioactive molecules, making the synthesis of chiral cyclopentenones, such as (4R)-4-bromocyclopent-2-en-1-one, particularly important. nih.govacs.org Asymmetric synthesis aims to produce chiral molecules where one enantiomer is favored over the other. cram.com
One effective strategy to obtain enantiomerically pure compounds is through the resolution of a racemic mixture. A chemoenzymatic method has been described for obtaining enantiopure cyclopentenols from a racemic cyclopentenone. acs.org This process involves bromination of the initial cyclopentenone, followed by reduction to the alcohol. The resulting racemic alcohol is then subjected to a lipase-catalyzed resolution, which separates the enantiomers. Subsequent chemical steps can then be used to convert the resolved precursor into the desired chiral brominated cyclopentenone. acs.org The synthesis of chiral cyclopentenone building blocks for prostaglandins (B1171923) often relies on starting from enantiomerically pure precursors derived from natural sources, such as sugars. researchgate.net
Table 3: Approaches to Chiral Cyclopentenones
| Method | Key Step | Precursor | Product | Reference |
|---|---|---|---|---|
| Chemoenzymatic Resolution | Lipase-catalyzed resolution | Racemic brominated cyclopentenol | Enantiopure cyclopentenol | acs.org |
| Chiral Pool Synthesis | Diastereoselective lactone ring opening | 2,3-O-isopropylidene-D-erythronolactone | Chiral cyclopentenone building block | researchgate.net |
Enantioselective Catalytic Methods
The direct catalytic asymmetric synthesis of this compound remains a developing area of research. However, significant progress has been made in the enantioselective synthesis of related substituted cyclopentenone derivatives, offering valuable insights and potential pathways. One notable advancement is the organocatalytic domino electrocyclization–halogenation reaction.
A highly efficient Brønsted acid-catalyzed enantioselective Nazarov cyclization–bromination reaction has been developed, providing access to highly functionalized trans-4,5-substituted 5-bromocyclopentenone derivatives. rsc.org This protocol demonstrates the power of organocatalysis in constructing the cyclopentenone ring system with simultaneous control of stereochemistry and installation of the bromine atom. While this method yields the 5-bromo isomer, the underlying principles of activating a substrate with a chiral catalyst to induce a stereoselective cyclization and subsequent halogenation are highly relevant.
The reaction typically employs a chiral phosphoric acid catalyst, which activates the substrate towards cyclization. The resulting cyclic intermediate is then trapped by a bromine source, such as N-bromosuccinimide (NBS), to afford the brominated cyclopentenone in good yields and with excellent enantioselectivities.
Table 1: Representative Results for Enantioselective Catalytic Synthesis of Brominated Cyclopentenones
| Catalyst | Substrate | Brominating Agent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid | Dienone | NBS | >95:5 | up to 99% | Good |
This table illustrates the potential of organocatalysis for the synthesis of chiral brominated cyclopentenones, based on reported methodologies for related isomers.
Further research in this area could focus on adapting the substrate or catalyst design to favor the formation of the 4-bromo isomer, potentially through the use of different starting materials or by intercepting reaction intermediates in a regioselective manner.
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. While direct application of chiral auxiliaries to the synthesis of this compound is not extensively documented, the principles of their use in asymmetric synthesis are well-established and can be conceptually applied.
Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov These are typically employed in reactions such as aldol (B89426) additions and alkylations to control the formation of new stereocenters. For the synthesis of a 4-substituted cyclopentenone, a strategy could involve the use of a chiral auxiliary to direct the conjugate addition of a nucleophile to a cyclopentenone precursor.
A hypothetical pathway could involve the following steps:
Attachment of a chiral auxiliary to a suitable precursor molecule.
A diastereoselective reaction, such as a Michael addition, to introduce functionality at the 4-position.
Conversion of the introduced functionality to a bromine atom.
Removal of the chiral auxiliary to yield the enantiopure this compound.
Another relevant strategy is the use of enzymatic kinetic resolution. In this approach, a racemic mixture of a precursor, such as a 4-bromocyclopentenol, is treated with a lipase. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated alcohols, both in high enantiomeric excess. nih.govnih.gov Subsequent oxidation of the resolved alcohol would provide the enantiopure ketone.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reactions | General Mechanism |
|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations | Forms a chiral imide, sterically directing the approach of electrophiles. |
| Pseudoephedrine | Alkylations | Forms a chiral amide, with the phenyl and methyl groups controlling the trajectory of incoming reagents. |
| Lipases (in kinetic resolution) | Acylations, Hydrolyses | Selectively catalyze the reaction of one enantiomer in a racemic mixture. |
This table provides an overview of established chiral auxiliaries and their general utility in asymmetric synthesis.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of the synthesis of this compound, several aspects can be considered to make the process more environmentally benign.
Traditional bromination reactions often use elemental bromine, which is highly toxic and corrosive. Green chemistry encourages the use of alternative brominating agents that are safer to handle and generate less hazardous waste. N-Bromosuccinimide (NBS) is a solid and therefore easier to handle than liquid bromine. Furthermore, catalytic systems for bromination are being developed to reduce the amount of reagents required.
The choice of solvent is another critical factor. Many organic solvents are volatile and flammable, contributing to air pollution and safety hazards. The development of reactions in greener solvents, such as water or ionic liquids, or under solvent-free conditions, is a key goal of green chemistry.
For the synthesis of brominated ketones, the use of hydrogen peroxide and hydrobromic acid in water has been reported as a greener alternative to traditional methods. This system avoids the use of organic solvents and generates water as the primary byproduct.
Table 3: Comparison of Brominating Agents from a Green Chemistry Perspective
| Brominating Agent | Advantages | Disadvantages |
|---|---|---|
| Elemental Bromine (Br₂) | High reactivity | Highly toxic, corrosive, volatile |
| N-Bromosuccinimide (NBS) | Solid, easier to handle | Generates succinimide (B58015) as a byproduct |
| H₂O₂/HBr in Water | Uses water as a solvent, generates water as a byproduct | Requires careful control of reaction conditions |
This table summarizes the green chemistry aspects of different brominating agents that could be employed in the synthesis of this compound.
By integrating enantioselective catalysis or chiral auxiliary strategies with greener reaction conditions, the synthesis of this compound can be achieved in a manner that is both efficient and environmentally responsible.
Reactivity and Mechanistic Investigations of 4 Bromocyclopent 2 En 1 One
Pericyclic Reactions and Cycloadditions
4-Bromocyclopent-2-en-1-one is a versatile reagent in pericyclic reactions, particularly in cycloadditions where it can act as a dienophile. Its reactivity is influenced by the presence of both an electron-withdrawing ketone group and a bromine atom, which activate the double bond for reactions with dienes and dipoles.
Diels-Alder Reactions as Dienophiles
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. It involves the reaction of a conjugated diene with a dienophile, which is typically an alkene with electron-withdrawing groups. This compound, with its activated double bond, serves as an effective dienophile in these reactions.
The reactivity of dienophiles in Diels-Alder reactions is enhanced by the presence of electron-withdrawing substituents. In this compound, the carbonyl group acts as such a group, making the double bond electron-poor and thus more susceptible to attack by the electron-rich diene. The general mechanism involves a concerted [4+2] cycloaddition, where the diene provides four π-electrons and the dienophile provides two.
For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation, which allows for the proper orbital overlap with the dienophile. Highly reactive dienes, such as cyclopentadiene, which is locked in an s-cis conformation, readily react with activated dienophiles like this compound.
The stereochemistry of the Diels-Alder reaction is highly controlled. The reaction is stereospecific with respect to both the diene and the dienophile. Furthermore, the reaction typically favors the formation of the endo product due to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile.
Table 1: Examples of Diels-Alder Reactions with Cyclopentenone Derivatives
| Diene | Dienophile | Product Stereochemistry | Reference |
|---|---|---|---|
| Cyclopentadiene | Maleic Anhydride | Endo |
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are another important class of pericyclic reactions that lead to the formation of five-membered heterocyclic rings. These reactions involve a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. This compound can function as a dipolarophile in these reactions due to its activated double bond.
The mechanism of a 1,3-dipolar cycloaddition is a concerted process, classified under the Woodward-Hoffmann rules as a [π4s + π2s] cycloaddition. The regioselectivity and stereoselectivity of the reaction can often be predicted using frontier molecular orbital (FMO) theory.
Common 1,3-dipoles include azides, nitrile oxides, and nitrones. The reaction of these dipoles with an alkene like this compound would lead to the formation of various five-membered heterocycles. For instance, reaction with a nitrile oxide would yield an isoxazoline (B3343090) derivative.
Carbon-Carbon Bond Forming Reactions
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille coupling)
The Stille reaction is a versatile cross-coupling reaction that forms a carbon-carbon bond by reacting an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. The bromine atom in this compound makes it a suitable substrate for such coupling reactions.
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative addition: The palladium(0) catalyst reacts with the organic halide (this compound) to form a palladium(II) intermediate.
Transmetalation: The organic group from the organostannane is transferred to the palladium(II) complex.
Reductive elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
A wide variety of organic groups can be transferred from the organostannane, including alkyl, vinyl, aryl, and heterocyclic groups. This makes the Stille reaction a powerful method for introducing diverse substituents at the 4-position of the cyclopentenone ring. A significant advantage of organostannanes is their stability to air and moisture.
Table 2: Key Steps in the Stille Coupling Catalytic Cycle
| Step | Description |
|---|---|
| Oxidative Addition | Pd(0) catalyst inserts into the C-Br bond of this compound. |
| Transmetalation | The organic group from the organostannane replaces the bromide on the Pd(II) complex. |
Michael Additions and Conjugate Additions
The Michael addition, a type of conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The electron-withdrawing nature of the carbonyl group in this compound makes the β-carbon electrophilic and susceptible to attack by nucleophiles.
The mechanism involves the attack of a Michael donor (the nucleophile) on the β-carbon of the Michael acceptor (the α,β-unsaturated carbonyl compound). This is followed by protonation of the resulting enolate to give the final product.
A wide range of nucleophiles can act as Michael donors, including enolates, amines, and thiolates. Softer nucleophiles generally favor 1,4-addition, while harder nucleophiles may lead to 1,2-addition (attack at the carbonyl carbon). Organocuprates (Gilman reagents) are particularly effective for the 1,4-addition of alkyl and aryl groups.
Table 3: Comparison of 1,2- and 1,4-Addition to α,β-Unsaturated Carbonyls
| Addition Type | Site of Attack | Common Nucleophiles |
|---|---|---|
| 1,2-Addition | Carbonyl Carbon | Grignard reagents, Organolithium reagents |
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents and organolithium compounds, are strong nucleophiles and bases that can react with this compound at multiple sites. The outcome of the reaction depends on the nature of the organometallic reagent and the reaction conditions.
1,2-Addition: Hard organometallic reagents like Grignard and organolithium reagents typically favor 1,2-addition to the carbonyl group, forming a tertiary alcohol after workup.
1,4-Addition (Conjugate Addition): Softer organometallic reagents, such as organocuprates (Gilman reagents), preferentially undergo 1,4-addition to the β-carbon of the enone system.
Reaction at the C-Br bond: The carbon-bromine bond can also be a site of reaction. For example, Grignard reagents can undergo a coupling reaction with alkyl or aryl bromides, often catalyzed by transition metals.
Recent studies have explored the use of sustainable solvents for reactions involving organometallic reagents, which can influence their reactivity and selectivity.
Carbon-Heteroatom Bond Forming Reactions
The presence of two key electrophilic sites—the carbon bearing the bromine atom and the β-carbon of the enone system—allows for a variety of carbon-heteroatom bond-forming reactions. These reactions are crucial for the introduction of nitrogen, oxygen, and sulfur functionalities into the cyclopentenone core, a common scaffold in various natural products and pharmaceutical agents.
Nucleophilic Substitutions of the Bromine Atom
The bromine atom at the C4 position is susceptible to nucleophilic displacement by various heteroatom nucleophiles. This can proceed through either an S(_N)2 or S(_N)2' mechanism, given the allylic nature of the substrate.
With Nitrogen Nucleophiles: Primary and secondary amines, as well as azide (B81097) ions, are effective nitrogen nucleophiles for the substitution of the bromine atom. These reactions typically lead to the formation of 4-aminocyclopent-2-en-1-one derivatives. The azide substitution product, 4-azidocyclopent-2-en-1-one, is a particularly useful intermediate that can be further elaborated, for instance, through reduction to the corresponding amine or by participation in cycloaddition reactions.
| Nucleophile | Product | Reaction Conditions (Typical) |
| Primary Amine (R-NH₂) | 4-(Alkylamino)cyclopent-2-en-1-one | Polar aprotic solvent, base (e.g., Et₃N) |
| Secondary Amine (R₂NH) | 4-(Dialkylamino)cyclopent-2-en-1-one | Polar aprotic solvent, base (e.g., Et₃N) |
| Sodium Azide (NaN₃) | 4-Azidocyclopent-2-en-1-one | DMF or DMSO, room temperature |
With Oxygen Nucleophiles: Alcohols and carboxylates can act as oxygen nucleophiles to displace the bromide, yielding 4-alkoxy- and 4-acyloxycyclopent-2-en-1-ones, respectively. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct.
| Nucleophile | Product | Reaction Conditions (Typical) |
| Alcohol (R-OH) | 4-Alkoxycyclopent-2-en-1-one | Base (e.g., NaH), THF |
| Carboxylate (R-COO⁻) | 4-(Acyloxy)cyclopent-2-en-1-one | Phase-transfer catalyst or polar solvent |
With Sulfur Nucleophiles: Thiols are excellent soft nucleophiles and readily react with this compound. Studies on the closely related α-bromo-2-cyclopentenone have shown that thiols can undergo a conjugate addition to the enone system. This is followed by an intramolecular cyclization to form a transient, highly reactive episulfonium ion, which can then be attacked by another nucleophile. This reactivity highlights the potential for tandem reactions initiated by sulfur nucleophiles.
| Nucleophile | Intermediate/Product | Mechanistic Feature |
| Thiol (R-SH) | 4-(Alkylthio)cyclopent-2-en-1-one | Direct S(_N)2 displacement |
| Thiol (R-SH) | Episulfonium ion intermediate | Initial conjugate addition followed by cyclization |
Functionalization via Ketone Reactivity
The ketone functionality in this compound allows for a different set of transformations. The α,β-unsaturation makes the β-carbon susceptible to nucleophilic attack in a Michael or conjugate addition reaction.
Michael Addition: Soft nucleophiles, such as enamines, organocuprates, and thiols, preferentially add to the β-carbon of the enone system in a 1,4-conjugate fashion. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at a position once removed from the carbonyl group. The choice of nucleophile and reaction conditions can be tuned to favor either 1,4-addition or substitution at the C4 position.
| Nucleophile (Michael Donor) | Product Type |
| Enamine | 3-Substituted 4-bromocyclopentanone |
| Organocuprate (R₂CuLi) | 3-Alkyl-4-bromocyclopentanone |
| Thiolate (RS⁻) | 3-(Alkylthio)-4-bromocyclopentanone |
Rearrangement Processes
The structural features of this compound also predispose it to various rearrangement reactions, which can lead to significant changes in the carbon skeleton.
Sigmatropic Rearrangements
While specific examples involving this compound are not extensively documented in the literature, its dienophilic nature suggests potential participation in [4+2] cycloaddition reactions (Diels-Alder reactions) where it would act as the dienophile. The electron-withdrawing nature of the ketone and the presence of the bromine atom would influence the reactivity and stereoselectivity of such a reaction. Furthermore, photochemical [2+2] cycloadditions with other alkenes are a plausible pathway for the formation of bicyclic systems.
| Reaction Type | Potential Reactant | Potential Product |
| Diels-Alder ([4+2] Cycloaddition) | Conjugated diene | Bicyclo[2.2.1]heptene derivative |
| Photochemical [2+2] Cycloaddition | Alkene | Bicyclo[3.2.0]heptanone derivative |
Halogen-Directed Rearrangements
The presence of the α-bromo ketone moiety makes this compound a potential substrate for the Favorskii rearrangement. This reaction typically occurs in the presence of a base and leads to a ring contraction. In the case of this compound, treatment with a base could lead to the formation of a cyclobutanecarboxylic acid derivative. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile.
| Rearrangement Type | Reagent | Potential Product Type |
| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Cyclobutanecarboxylic acid derivative |
Computational and Experimental Mechanistic Studies of this compound Transformations
A comprehensive understanding of the reactivity of this compound requires detailed mechanistic studies.
Computational Studies: Density Functional Theory (DFT) calculations can be employed to investigate the reaction pathways for nucleophilic substitution, Michael addition, and rearrangement reactions. Such studies can provide valuable insights into the transition state geometries, activation energies, and the influence of substituents on the reaction outcomes. For instance, DFT calculations could be used to determine whether the nucleophilic substitution of the bromine atom proceeds via a concerted S(_N)2 mechanism or a stepwise process, and to rationalize the regioselectivity of nucleophilic attack (C4 vs. the β-carbon).
Experimental Studies: Kinetic studies, such as monitoring the rate of reaction under different conditions (e.g., varying the nucleophile, solvent, or temperature), can provide experimental evidence for the proposed reaction mechanisms. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), can be used to identify and characterize reaction intermediates and products, providing crucial information about the stereochemistry of the reactions. Isotopic labeling studies can also be employed to trace the fate of specific atoms during a rearrangement process, such as the Favorskii rearrangement.
Elucidation of Intermediates (e.g., bromonium ions, carbocations)
The reactivity of this compound is significantly influenced by the nature of the intermediates formed during chemical transformations. Mechanistic investigations, often supported by computational studies on analogous systems, suggest the involvement of several key reactive species, including bromonium ions and carbocations. The formation of these intermediates is dependent on the reaction conditions and the nature of the attacking nucleophile.
In reactions where the double bond of the cyclopentenone ring participates, the formation of a cyclic bromonium ion intermediate is a plausible pathway. This occurs when an electrophile attacks the π-electrons of the C=C double bond. The resulting three-membered ring, containing a positively charged bromine atom, is a key intermediate in the halogenation of alkenes. While direct spectroscopic observation of a bromonium ion for this compound is not extensively documented in readily available literature, its formation is inferred from the stereochemical outcomes of addition reactions in related α,β-unsaturated systems.
Alternatively, the departure of the bromide ion from the C4 position can lead to the formation of a carbocation at that position. The stability of this carbocation is a critical factor in determining the reaction pathway. The proximity of the electron-withdrawing carbonyl group can destabilize a neighboring carbocation; however, the allylic nature of the C4 position can offer some degree of resonance stabilization. Computational studies on the reactions of α-haloketones with nucleophiles have shown that the reaction can proceed through pathways involving carbocation-like transition states.
The interplay between these potential intermediates dictates the regioselectivity and stereoselectivity of reactions involving this compound. For instance, the attack of a nucleophile can occur either at the carbonyl carbon (1,2-addition), at the β-carbon of the enone system (1,4-conjugate addition), or at the C4 position (substitution). The preferred pathway is a delicate balance of electronic and steric factors.
Below is a table summarizing the potential intermediates and the factors influencing their formation:
| Intermediate | Precursor | Influencing Factors | Potential Subsequent Reactions |
| Bromonium Ion | This compound + Electrophile | Electrophilicity of the reagent, solvent polarity | Nucleophilic ring-opening |
| Carbocation | This compound | Leaving group ability of bromide, solvent polarity, nature of the nucleophile | Nucleophilic attack, rearrangement |
| Enolate | This compound + Base | Strength of the base, pKa of α-protons | Alkylation, aldol (B89426) reactions |
Transition State Analysis and Reaction Pathway Mapping
Understanding the intricate details of chemical reactions involving this compound necessitates a thorough analysis of the corresponding transition states and the mapping of reaction pathways. While specific experimental transition state analysis for this exact molecule is scarce in the public domain, computational chemistry provides powerful tools to model and predict these transient structures and energy profiles. acs.org DFT (Density Functional Theory) calculations, for example, have been successfully employed to investigate the reaction pathways of similar α-bromo ketones and α,β-unsaturated systems. nih.gov
For nucleophilic substitution at the C4 position, two primary mechanisms are considered: SN1 and SN2.
SN1 Pathway: This pathway would proceed through the formation of a carbocation intermediate as discussed previously. The transition state for the rate-determining step would involve the stretching and eventual breaking of the C-Br bond. The energy of this transition state is highly dependent on the stability of the resulting carbocation.
SN2 Pathway: In this concerted mechanism, the nucleophile attacks the C4 carbon atom at the same time as the bromide ion departs. The transition state is a five-coordinate species where the nucleophile and the leaving group are both partially bonded to the carbon atom. Steric hindrance around the C4 position can influence the feasibility of this pathway.
Computational studies on the reaction of α-bromoacetophenones with hydroxide (B78521) ions have revealed the possibility of a path bifurcation, where a single transition state can lead to either substitution or carbonyl addition, depending on the electronic nature of the substituents. nih.gov This highlights the complexity of the potential energy surface for reactions of α-bromoketones.
Conjugate addition reactions to the α,β-unsaturated system also proceed through distinct transition states. The attack of a nucleophile at the β-carbon leads to the formation of an enolate intermediate. The transition state for this step involves the partial formation of the new carbon-nucleophile bond and the delocalization of the π-electrons of the enone system.
The following table outlines key characteristics of the transition states for different reaction pathways involving this compound, based on general principles and findings from related systems:
| Reaction Pathway | Key Features of the Transition State | Expected Geometry | Factors Affecting Transition State Energy |
| SN1 | Elongated C-Br bond, developing positive charge on C4 | Trigonal planar character at C4 | Carbocation stability, solvent polarity |
| SN2 | Partially formed Nu-C bond, partially broken C-Br bond | Trigonal bipyramidal-like at C4 | Steric hindrance, nucleophile strength, leaving group ability |
| 1,4-Conjugate Addition | Partial bond formation between nucleophile and β-carbon, electron delocalization | Nucleophile approaching the β-carbon at an angle relative to the plane of the ring | Electrophilicity of the β-carbon, nucleophile strength |
| 1,2-Carbonyl Addition | Partial bond formation between nucleophile and carbonyl carbon, pyramidalization of the carbonyl carbon | Nucleophile approaching the carbonyl carbon (Bürgi-Dunitz trajectory) | Electrophilicity of the carbonyl carbon, steric hindrance |
Reaction pathway mapping, often visualized through potential energy surface diagrams, allows for the comparison of the activation energies associated with these different transition states. The pathway with the lowest activation energy will be the kinetically favored one. These computational models, when benchmarked against experimental data, provide a detailed and predictive understanding of the reactivity of this compound.
Strategic Applications in Organic Synthesis
Precursor in Natural Product Total Synthesis
The cyclopentenone ring is a structural motif present in a multitude of natural products, including jasmonates, aflatoxins, and prostaglandins (B1171923) wikipedia.org. Consequently, functionalized cyclopentenones like 4-bromocyclopent-2-en-1-one serve as crucial starting materials or intermediates in the total synthesis of these and other biologically active compounds.
Prostaglandins are a group of physiologically active lipid compounds that feature a cyclopentane (B165970) ring at their core nih.gov. The cyclopentenone structure is a key component for building this core, making its derivatives essential in prostaglandin synthesis wikipedia.orgnih.gov. This compound, in particular, has been identified as a reactant in the synthesis of substituted cyclopentane and cyclopentene (B43876) compounds that are precursors to prostaglandin analogs. The bromine atom provides a reactive handle for introducing the side chains characteristic of the prostaglandin structure, while the enone system allows for conjugate additions to further elaborate the molecule.
The furofuranone skeleton, characterized by a 3,7-dioxabicyclo[3.3.0]octane system, is the core structure of many naturally occurring lignans, which exhibit a range of biological activities nottingham.ac.uk. The synthesis of these scaffolds often involves the strategic formation of fused five-membered rings. While direct synthesis from this compound is not extensively documented, its structural features are amenable to synthetic strategies aimed at such scaffolds. Key ring-closing reactions, such as Lewis acid-catalyzed aldol (B89426) reactions between silyl enol ethers and acetals, are used to construct the furofuranoid system, a transformation for which a cyclopentenone-derived intermediate could be suitable nottingham.ac.uk. The reactivity of the bromocyclopentenone could be leveraged to introduce necessary functionality for the cyclization steps required to form the bicyclic furofuranone core.
Versatile Building Block for Complex Organic Scaffolds
The utility of this compound extends beyond being a mere precursor; it is a versatile building block for creating a wide array of complex organic structures. Its ability to undergo reactions such as Michael additions, aldol reactions, and cycloadditions makes it a valuable tool for synthetic chemists wikipedia.org.
The cyclopentenone moiety is an excellent dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings wikipedia.org. This reactivity allows this compound to be used in the construction of bridged and polycyclic systems. For example, intramolecular Diels-Alder (IMDA) reactions are a powerful technique for rapidly building molecular complexity and can be used to form trans-bicyclo[4.4.0]decanes, which are core structures in many complex natural products nih.gov. The reaction of a cyclopentenone with a suitable diene can generate multiple stereocenters in a single, highly controlled step, leading to the formation of intricate bicyclic and tricyclic frameworks nih.govresearchgate.net.
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmacology. This compound is available in its chiral, enantiomerically pure form, specifically as (4R)-4-bromocyclopent-2-en-1-one nih.gov. This chiral building block is instrumental in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule nih.govnih.gov. By starting with a molecule of known absolute configuration, chemists can transfer that chirality to the final product. The stereocenter at the 4-position of the cyclopentenone ring directs the stereochemical outcome of subsequent reactions, enabling the synthesis of complex targets with multiple, well-defined stereocenters. This approach is fundamental in creating molecules with specific biological activities, as the stereochemistry of a compound is often critical to its function nih.govrsc.org.
Intermediate for Pharmaceutical Research Molecules
The structural motifs accessible from this compound are prevalent in many biologically active compounds, making it a valuable intermediate in pharmaceutical research. Its role in synthesizing prostaglandin analogs is one such example, but its utility extends to other areas of medicinal chemistry. For instance, it has been used in the preparation of substituted cyclopentane compounds that are useful as neuraminidase inhibitors, a class of antiviral drugs.
Utilization in Agrochemical Compound Synthesis
The cyclopentenone scaffold is a recurring structural motif in a variety of biologically active compounds, including those with applications in agriculture. While direct, large-scale industrial synthesis of commercial agrochemicals starting from this compound is not extensively documented in publicly available literature, its chemical structure suggests its potential as a versatile intermediate in the synthesis of certain classes of agrochemicals, particularly plant growth regulators and insecticides. The reactivity endowed by the bromine atom and the α,β-unsaturated ketone system makes it a valuable building block for synthetic chemists.
Research into plant defense mechanisms has highlighted the role of cyclopentenone-containing compounds, such as jasmonates, which are involved in regulating plant growth and responses to stress. nih.govpnas.org The cyclopentenone ring is a key feature of these signaling molecules. nih.govpnas.org Synthetic strategies aimed at producing analogs of these natural plant growth regulators could potentially utilize functionalized cyclopentenones like this compound. The bromine atom at the 4-position can serve as a handle for introducing various side chains through nucleophilic substitution or cross-coupling reactions, allowing for the synthesis of a library of candidate compounds with potential plant growth-regulating activity.
Furthermore, the cyclopentenone core is a component of the alcohol moiety of some pyrethroid insecticides, known as rethrolones. arkat-usa.org Pyrethroids are a major class of synthetic insecticides valued for their high efficacy and relatively low mammalian toxicity. nih.govnih.gov The synthesis of pyrethroid analogs often involves the construction of a substituted cyclopentenone ring. arkat-usa.org this compound could theoretically serve as a precursor to such alcohol moieties. For instance, the bromine could be displaced by a hydroxyl group or used to facilitate the formation of other functional groups necessary for the final pyrethroid structure.
Below is a table summarizing the potential applications of this compound in the synthesis of agrochemical compounds based on its structural features.
| Agrochemical Class | Potential Role of this compound | Key Reactions |
| Plant Growth Regulators (Jasmonate Analogs) | Precursor to the cyclopentenone core structure. | Nucleophilic substitution, Cross-coupling reactions |
| Insecticides (Pyrethroid Analogs) | Intermediate for the synthesis of the rethrolone alcohol moiety. | Substitution, Functional group interconversion |
Detailed research into the synthesis of novel agrochemicals often involves the exploration of various functionalized building blocks. The dual reactivity of this compound—the electrophilic carbon of the carbonyl group and the carbon bearing the bromine atom—makes it a candidate for creating diverse molecular architectures for screening as potential new agrochemicals.
Derivatization and Structural Modification of 4 Bromocyclopent 2 En 1 One
Introduction of Diverse Functional Groups at the Bromine-Bearing Carbon
The bromine atom at the C4 position of 4-bromocyclopent-2-en-1-one is a key handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This versatility makes it an important intermediate in organic synthesis. wikipedia.org The electrophilic nature of the carbon atom bonded to the bromine facilitates attack by various nucleophiles, leading to the displacement of the bromide ion.
Common nucleophiles employed in these reactions include amines, thiols, and alkoxides, which allow for the introduction of nitrogen, sulfur, and oxygen-containing moieties, respectively. For instance, the reaction with primary or secondary amines leads to the formation of 4-aminocyclopent-2-en-1-one derivatives. chemistryguru.com.sgchemguide.co.ukdocbrown.infochemguide.co.uk Similarly, thiols can displace the bromine to yield 4-thiocyclopent-2-en-1-ones. wikipedia.org
A notable application of this reactivity is in the study of the biological activity of α-haloacrolyl-containing molecules. Using 4-bromo-2-cyclopentenone as a model, research has shown that biological thiols, such as those in cysteine residues of proteins, readily undergo conjugate addition followed by intramolecular displacement of the bromide ion. This process can lead to the formation of a reactive episulfonium ion intermediate, which is capable of alkylating DNA, highlighting the role of this functionalization in medicinal chemistry and toxicology. nih.govnih.gov
The reaction conditions for these nucleophilic substitutions can be tailored to favor either S(_N)1 or S(_N)2 pathways, depending on the substrate, nucleophile, solvent, and temperature. libretexts.org
Table 1: Examples of Nucleophilic Substitution at the C4 Position of this compound Derivatives
| Nucleophile | Reagent Example | Product Functional Group | Reference |
| Amine | Ammonia, Primary/Secondary Amines | 4-Amino | chemguide.co.uklibretexts.org |
| Thiol | 2-Mercaptoethanol, Glutathione | 4-Thioether | nih.govnih.gov |
| Alkoxide | Sodium Methoxide | 4-Alkoxy | N/A |
| Azide (B81097) | Sodium Azide | 4-Azido | N/A |
| Cyanide | Sodium Cyanide | 4-Cyano | N/A |
| Halide | Potassium Iodide | 4-Iodo | N/A |
| Carboxylate | Sodium Acetate (B1210297) | 4-Acyloxy | N/A |
Transformations of the Cyclopentenone Ring (e.g., reduction, oxidation)
The cyclopentenone ring of this compound offers multiple sites for chemical transformations, including the carbon-carbon double bond and the carbonyl group. These transformations are crucial for elaborating the core structure into more complex molecular architectures.
Reduction Reactions:
The enone functionality of this compound can undergo reduction at either the carbonyl group (1,2-reduction) to yield an allylic alcohol, or at the carbon-carbon double bond (1,4-reduction or conjugate reduction) to afford a saturated ketone. The selectivity of the reduction is highly dependent on the choice of reducing agent and reaction conditions.
1,2-Reduction: The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl(_3)), is a highly effective method for the chemoselective 1,2-reduction of α,β-unsaturated ketones. wikipedia.orgchem-station.comorganic-chemistry.orgtcichemicals.comthermofisher.cn This method suppresses the competing 1,4-addition, leading to the formation of 4-bromocyclopent-2-en-1-ol. The selectivity is attributed to the "hard" nature of the cerium-activated borohydride species, which preferentially attacks the "hard" carbonyl carbon. chem-station.com
1,4-Reduction (Conjugate Reduction): While standard sodium borohydride reduction can lead to a mixture of 1,2- and 1,4-reduction products, specific conditions can favor the conjugate addition of hydride to the β-carbon of the enone. chem-station.com
Catalytic Hydrogenation: The carbon-carbon double bond can be reduced through catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO(_2)) under a hydrogen atmosphere. This reaction generally leads to the formation of 4-bromocyclopentan-1-one. The stereochemistry of the hydrogen addition is typically syn, with both hydrogen atoms adding to the same face of the double bond. nih.gov
Oxidation Reactions:
The alkene moiety of the cyclopentenone ring is susceptible to oxidation, most notably epoxidation.
Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide ring across the double bond. libretexts.orgmasterorganicchemistry.comyoutube.comleah4sci.commasterorganicchemistry.com This transformation yields 4-bromo-5-oxabicyclo[2.1.0]pentan-2-one. The epoxidation reaction is stereospecific, with the oxygen atom adding to one face of the alkene. The resulting epoxide is a valuable intermediate for further functionalization, as the strained three-membered ring can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry.
Table 2: Summary of Transformations of the Cyclopentenone Ring
| Transformation | Reagent(s) | Product Type | Key Features |
| 1,2-Reduction | NaBH(_4), CeCl(_3) (Luche Reduction) | Allylic Alcohol | Highly selective for carbonyl reduction. |
| Catalytic Hydrogenation | H(_2), Pd/C or PtO(_2) | Saturated Ketone | Syn-addition of hydrogen across the double bond. |
| Epoxidation | m-CPBA | Epoxide | Stereospecific formation of a three-membered ring. |
Stereocontrolled Derivatization
The biological activity of many complex molecules is highly dependent on their stereochemistry. Therefore, the stereocontrolled derivatization of this compound is of significant importance, particularly in the synthesis of chiral natural products and pharmaceuticals. The C4 carbon is a stereocenter, and controlling its configuration, as well as the stereochemistry of subsequent reactions on the cyclopentenone ring, is a key synthetic challenge.
Several strategies are employed to achieve stereocontrol:
Enzymatic Kinetic Resolution: This technique utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, racemic 4-hydroxycyclopent-2-en-1-one, a derivative of the title compound, can be resolved through enzymatic acylation, where the enzyme selectively acylates one enantiomer, leaving the other unreacted. nih.govmdpi.comresearchgate.net The separated enantiomers can then be used in stereospecific syntheses.
Asymmetric Reduction: The prochiral ketone of the cyclopentenone ring can be reduced to a chiral alcohol with high enantioselectivity using chiral reducing agents or catalysts. Oxazaborolidine catalysts, for instance, have been used for the asymmetric borane (B79455) reduction of prochiral ketones. researchgate.netresearchgate.net Microorganisms can also be employed for the asymmetric reduction of ketones, offering high stereoselectivity. nih.gov
Substrate-Controlled Diastereoselectivity: In molecules with existing stereocenters, the stereochemical outcome of subsequent reactions can be influenced by the steric and electronic properties of the substrate. For example, in the synthesis of prostaglandins (B1171923), the stereocenters already present on the cyclopentane (B165970) ring direct the stereoselective introduction of the side chains.
The ability to perform these stereocontrolled derivatizations is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for therapeutic applications.
Formation of Conjugates and Hybrid Molecules
This compound is a valuable building block for the synthesis of conjugates and hybrid molecules, where the cyclopentenone core is linked to other molecular scaffolds to create compounds with novel properties. This approach is widely used in drug discovery to combine the pharmacophoric features of different molecules or to attach a bioactive moiety to a targeting group.
A prominent example is the synthesis of carbocyclic nucleoside analogues . In these molecules, the furanose sugar of a natural nucleoside is replaced by a cyclopentane or cyclopentene (B43876) ring. These analogues are often more stable to enzymatic degradation than their natural counterparts and can exhibit potent antiviral activity. This compound and its derivatives are key intermediates in the synthesis of important carbocyclic nucleosides such as:
Carbovir: A potent inhibitor of HIV reverse transcriptase. Its synthesis involves the nucleophilic substitution of the bromine atom with a purine (B94841) base. nih.govscribd.comnih.gov
Neplanocin A: A natural product with antiviral and antitumor properties. Its synthesis also utilizes a cyclopentene precursor derived from intermediates like this compound. nih.gov
The formation of these hybrid molecules typically involves the key step of coupling the cyclopentene moiety with a nucleobase, often via a nucleophilic substitution reaction at the C4 position.
Another strategy for forming complex hybrid molecules is through Diels-Alder reactions , where the cyclopentenone can act as a dienophile. The [4+2] cycloaddition of this compound with a suitable diene can rapidly generate bicyclic structures with multiple stereocenters. youtube.commdpi.commdpi.com This approach allows for the construction of intricate molecular frameworks found in various natural products. The stereochemical outcome of the Diels-Alder reaction can often be controlled by the choice of diene, dienophile, and reaction conditions, including the use of Lewis acid catalysts.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-bromocyclopent-2-en-1-one. Both ¹H and ¹³C NMR provide definitive evidence for the compound's covalent framework, while advanced NMR experiments offer deeper insights into its stereochemistry and the mechanisms of reactions in which it participates.
In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the different protons in the molecule. The vinyl protons (H-2 and H-3) resonate in the downfield region characteristic of alkenes, while the proton at the stereocenter (H-4), being adjacent to an electronegative bromine atom, is also shifted downfield. The diastereotopic methylene (B1212753) protons at the C-5 position typically appear as separate signals further upfield. The coupling constants (J-values) between these protons are instrumental in confirming their connectivity and dihedral angles, which helps in assigning relative stereochemistry in its derivatives.
For mechanistic studies, NMR can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals over time. bruker.com Furthermore, computational NMR tools, including J-based configurational analysis and chemical-shift calculations, can be employed to validate or revise proposed structures of complex molecules derived from this building block. nih.gov For instance, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximity between protons, which is invaluable for assigning the relative configuration of substituents in more complex products.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Couplings |
| H-2 | ~6.2 - 6.4 | Doublet of doublets (dd) | J(H-2, H-3), J(H-2, H-4) |
| H-3 | ~7.5 - 7.7 | Doublet of doublets (dd) | J(H-3, H-2), J(H-3, H-4) |
| H-4 | ~4.8 - 5.0 | Multiplet (m) | J(H-4, H-5a), J(H-4, H-5b), J(H-4, H-2), J(H-4, H-3) |
| H-5a | ~2.5 - 2.7 | Doublet of doublets (dd) | J(H-5a, H-5b), J(H-5a, H-4) |
| H-5b | ~2.9 - 3.1 | Doublet of doublets (dd) | J(H-5b, H-5a), J(H-5b, H-4) |
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound. These are estimated values and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Fragmentation Analysis and Complex Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), which is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org
The mass spectrum of this compound is distinguished by a pair of molecular ion peaks of nearly equal intensity, typically at m/z 160 and 162. This signature pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for ketones and alkyl halides are observed. miamioh.edu One of the most significant fragmentations is the loss of a bromine radical, resulting in a prominent peak at m/z 81. Another characteristic fragmentation for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments, which is crucial for identifying unknown products in complex reaction mixtures.
| m/z | Proposed Fragment | Formula of Ion | Notes |
| 160/162 | [M]⁺˙ | [C₅H₅BrO]⁺˙ | Molecular ion, showing characteristic bromine isotope pattern. |
| 132/134 | [M - CO]⁺˙ | [C₄H₅Br]⁺˙ | Loss of carbon monoxide from the molecular ion. |
| 81 | [M - Br]⁺ | [C₅H₅O]⁺ | Loss of a bromine radical, a very common fragmentation. |
| 53 | [C₄H₅]⁺ | [C₄H₅]⁺ | Subsequent fragmentation, possibly from the [M - Br]⁺ ion. |
Table 2: Expected Key Fragments in the Mass Spectrum of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Functional Group Changes
Both IR and UV-Vis spectroscopy are valuable for tracking the progress of reactions involving this compound by monitoring changes in its key functional groups and conjugated system.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. youtube.com The spectrum of this compound is characterized by strong absorption bands corresponding to its carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. The conjugated enone system influences the position of these bands. This technique is highly effective for reaction monitoring; for example, in a reduction reaction of the ketone, the disappearance of the strong C=O stretching band and the appearance of a broad O-H stretching band would clearly indicate the conversion of the ketone to an alcohol. bruker.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the α,β-unsaturated ketone in this compound gives rise to a characteristic absorption maximum (λ_max) in the UV region, typically corresponding to a π → π* transition. libretexts.orgmasterorganicchemistry.com The position of this λ_max is sensitive to the extent of conjugation and the presence of other functional groups. shimadzu.com Any reaction that alters the conjugated system, such as the saturation of the double bond, will cause a significant shift in the absorption wavelength (typically a hypsochromic or blue shift), making UV-Vis spectroscopy an excellent tool for monitoring such transformations.
| Spectroscopic Technique | Functional Group / System | Characteristic Absorption |
| IR Spectroscopy | Carbonyl (C=O) stretch | ~1720 cm⁻¹ |
| IR Spectroscopy | Alkene (C=C) stretch | ~1640 cm⁻¹ |
| UV-Vis Spectroscopy | Conjugated enone (π → π*) | ~220-240 nm |
Table 3: Characteristic IR and UV-Vis Absorptions for this compound.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and solid-state conformation. springernature.com For a chiral compound like this compound, this technique is unparalleled in its ability to determine the absolute configuration of the stereocenter (C-4) without ambiguity.
The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion, which is particularly effective when a heavy atom, such as bromine, is present in the structure. thieme-connect.demit.edu The bromine atom's interaction with X-rays allows for the confident assignment of the molecule as either the (R) or (S) enantiomer. nih.gov This method provides the gold standard for structural validation, against which other spectroscopic and analytical data are compared.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore, such as the enone system in this compound. The resulting CD spectrum, which plots the difference in absorption versus wavelength, provides a unique fingerprint for a specific enantiomer.
This technique is highly sensitive to the stereochemical environment of the chromophore. The sign and intensity of the observed Cotton effects in the CD spectrum can be directly related to the absolute configuration of the molecule. rsc.org Often, experimental CD spectra are compared with spectra predicted by quantum chemical calculations for both possible enantiomers ((R) and (S)). A strong correlation between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration. mdpi.com CD spectroscopy is therefore an invaluable tool for chiral analysis, especially when suitable crystals for X-ray analysis cannot be obtained.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the electronic properties and reactivity of molecules like 4-bromocyclopent-2-en-1-one. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
Key electronic properties often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a critical parameter, providing an approximation of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
From these orbital energies, a range of global reactivity descriptors can be derived, quantifying various aspects of the molecule's chemical nature. These descriptors, rooted in Conceptual DFT, provide a framework for predicting how the molecule will interact with other chemical species. researchgate.netnih.govdiva-portal.org Halogen substitution, such as the bromine atom in this compound, is known to significantly influence the LUMO level, which can enhance reactivity. nih.gov
Calculated Global Reactivity Descriptors for this compound (Note: The following data is illustrative, based on typical results for similar compounds, as specific DFT studies on this compound are not widely available in published literature.)
| Descriptor | Formula | Typical Value (eV) | Chemical Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | ~9.5 | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | ~1.8 | Energy released when an electron is added. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | ~ -5.65 | "Escaping tendency" of electrons. |
| Chemical Hardness (η) | η = (EHOMO - ELUMO) / 2 | ~3.85 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | ~4.13 | Propensity to accept electrons. |
Local reactivity can also be analyzed using parameters like Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule by showing how the electron density changes upon the addition or removal of an electron. diva-portal.org For this compound, the carbonyl carbon and the β-carbon of the enone system are expected to be primary electrophilic sites, while the oxygen and bromine atoms would exhibit nucleophilic character.
Ab Initio Calculations for Energetic Profiles of Reactions
Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate energetic information for chemical reactions.
Illustrative Energetic Profile for a Hypothetical Reaction (Note: This table represents a hypothetical reaction profile for illustrative purposes, as specific ab initio studies for reactions of this compound are not readily found in the literature.)
| Species | Method | Relative Energy (kcal/mol) |
| Reactants | CCSD(T)/aug-cc-pVTZ | 0.0 |
| Transition State | CCSD(T)/aug-cc-pVTZ | +25.5 |
| Intermediate | CCSD(T)/aug-cc-pVTZ | -5.2 |
| Product | CCSD(T)/aug-cc-pVTZ | -15.0 |
Such calculations are vital for understanding reaction mechanisms, predicting product distributions, and designing new synthetic routes involving this compound.
Molecular Dynamics Simulations for Conformational Analysis
While the cyclopentenone ring is relatively rigid, it is not perfectly planar and can exhibit subtle conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time. researchgate.net MD simulations model the atomic motions of a system by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. mdpi.com
For this compound, MD simulations can reveal the preferred puckering of the five-membered ring and the orientation of the bromine atom (axial vs. equatorial). The simulation can identify the most stable conformers and the energy barriers between them. The fluxional nature, or pseudorotation, of five-membered rings like cyclopentane (B165970) is well-documented, although the double bond and carbonyl group in cyclopentenone introduce significant constraints. pitt.edu
Key Conformational Parameters from MD Simulations (Note: The data below is hypothetical, illustrating the type of information obtainable from an MD simulation.)
| Parameter | Description | Typical Finding |
| Dihedral Angle (C-C-C-C) | Measures the puckering of the ring. | Fluctuates around a value indicating a slight envelope or twist conformation. |
| C-Br Bond Orientation | Describes the position of the bromine atom relative to the ring. | Predominantly pseudo-axial or pseudo-equatorial, with rapid interconversion. |
| Potential Energy Surface | Maps the energy as a function of conformational coordinates. | Shows energy minima corresponding to stable conformers and saddle points for transitions. |
These simulations provide insight into the molecule's flexibility, which can be crucial for its interaction with other molecules, such as enzymes or reactants.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net
For this compound, quantum chemical calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding IR intensities and Raman activities can be predicted. Comparing these calculated spectra with experimental data helps in assigning the observed vibrational bands to specific molecular motions. nih.gov
NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR can be calculated with high accuracy. These predictions are highly sensitive to the molecular geometry and electronic environment. Comparing calculated and experimental NMR data is a powerful method for structural elucidation and stereochemical assignment. mdpi.com
Comparison of Predicted vs. Experimental Spectroscopic Data (Note: Experimental data for a related compound, 3-(4-bromophenyl)cyclopent-2-en-1-one, shows ¹H NMR signals at δ 2.55, 2.98, 6.52, 7.48, and 7.55 ppm, and ¹³C NMR signals at δ 28.5, 35.2, 125.6, 127.8, 128.1, 132.1, 132.9, 172.3, and 208.8 ppm. aip.org The table below is an illustrative example for the title compound.)
| Spectrum | Parameter | Calculated Value | Experimental Value |
| ¹H NMR | δ (Hα) | 6.2 ppm | (Not available) |
| ¹H NMR | δ (Hβ) | 7.6 ppm | (Not available) |
| ¹³C NMR | δ (C=O) | 207 ppm | (Not available) |
| IR | ν (C=O stretch) | 1725 cm⁻¹ | (Not available) |
| IR | ν (C=C stretch) | 1605 cm⁻¹ | (Not available) |
This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical characterization, providing a high degree of confidence in structural assignments.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Syntheses
The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on minimizing waste and maximizing efficiency. Future research into the synthesis of 4-bromocyclopent-2-en-1-one is expected to prioritize the development of methods that are both sustainable and atom-economical.
Current synthetic approaches to cyclopentenones often involve multi-step processes that may utilize stoichiometric reagents and generate significant waste. To address these limitations, researchers are exploring alternative pathways that offer improved efficiency and a reduced environmental footprint. One promising avenue is the development of catalytic methods that can construct the cyclopentenone ring in a more direct and atom-economical fashion. For instance, iodine-catalyzed iso-Nazarov cyclizations of conjugated dienals have emerged as a simple, green, and efficient method for synthesizing 2-cyclopentenones, offering good to excellent yields. chemistryviews.org The application of such methods to precursors of this compound could provide a more sustainable route to this important building block.
Furthermore, enzymatic resolutions are well-established for producing chiral cyclopentenones with high enantioselectivity and under mild conditions, contributing to better atom economy, especially when the enzyme can be reused. acs.org Exploring enzymatic approaches for the synthesis or resolution of this compound could lead to more sustainable production of enantiomerically pure forms of the compound.
The table below summarizes key aspects of sustainable synthesis strategies applicable to cyclopentenones.
| Strategy | Description | Potential Advantages for this compound |
| Catalytic Cyclizations | Utilization of catalysts (e.g., iodine, transition metals) to promote ring formation from acyclic precursors. | Reduced reagent waste, milder reaction conditions, potential for asymmetric synthesis. |
| Enzymatic Resolutions | Use of enzymes to selectively produce one enantiomer of a chiral molecule. | High enantioselectivity, mild reaction conditions, biodegradable catalysts. |
| Use of Renewable Feedstocks | Investigating starting materials derived from biomass. | Reduced reliance on petrochemicals, potential for a more sustainable lifecycle. |
Exploration of Novel Catalytic Transformations
The reactivity of the carbon-carbon double bond and the carbon-bromine bond in this compound makes it a prime candidate for a wide range of catalytic transformations. Future research will likely focus on uncovering new catalytic reactions that exploit these functionalities to create novel molecular architectures.
Transition metal-catalyzed cross-coupling reactions are a powerful tool in organic synthesis, and the bromine atom in this compound provides a handle for such transformations. The development of novel catalysts and reaction conditions could enable the efficient coupling of this cyclopentenone with a diverse array of partners, including organometallic reagents, amines, and alcohols. This would open up new avenues for the synthesis of highly functionalized cyclopentenone derivatives.
Furthermore, the alkene moiety presents opportunities for various catalytic additions and cycloadditions. Metal-catalyzed hydrofunctionalization reactions, which involve the addition of an E-H bond across a C-C multiple bond, are of significant interest for their atom economy. researchgate.net Exploring such reactions with this compound could lead to the development of new methods for introducing diverse functional groups. Additionally, catalytic enantioselective transformations of the double bond would provide access to chiral cyclopentenone building blocks, which are valuable in the synthesis of natural products and pharmaceuticals.
The table below highlights potential catalytic transformations for this compound.
| Transformation Type | Potential Reagents/Catalysts | Expected Products |
| Cross-Coupling Reactions | Palladium, Nickel, or Copper catalysts with various coupling partners. | Substituted cyclopentenones with new carbon-carbon or carbon-heteroatom bonds. |
| Catalytic Hydrogenation | Transition metal catalysts (e.g., Pd, Pt, Rh) with H2. | 4-bromocyclopentanone. |
| Epoxidation/Diels-Alder | Peroxy acids or metal catalysts for epoxidation; various dienes for Diels-Alder. | Epoxides or bicyclic adducts. |
| Hydrofunctionalization | Metal catalysts with nucleophiles (e.g., amines, alcohols, thiols). | Functionalized cyclopentanones. |
Expansion of Applications in Chemical Synthesis
Cyclopentenone scaffolds are key intermediates in the synthesis of a wide range of complex and biologically active molecules, including natural products and pharmaceuticals. acs.orgnih.gov The unique combination of a reactive alkene, a ketone, and a synthetically versatile bromine atom makes this compound a particularly valuable building block for the construction of intricate molecular architectures.
Future research is expected to further exploit the synthetic potential of this compound in the total synthesis of natural products and the development of novel therapeutic agents. Its ability to participate in a variety of reactions, including Michael additions, cycloadditions, and cross-coupling reactions, allows for the rapid assembly of molecular complexity. For instance, it can serve as a precursor to prostaglandins (B1171923), which are a class of biologically active lipids.
The development of multicomponent reactions (MCRs) involving this compound is another promising area of research. MCRs allow for the formation of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. nih.gov Designing novel MCRs that incorporate this compound would provide rapid access to diverse libraries of complex molecules for biological screening.
Advanced In Silico Approaches for Reaction Discovery and Optimization
Computational chemistry and in silico methods are becoming increasingly powerful tools in modern organic synthesis. These approaches can be used to predict reaction outcomes, elucidate reaction mechanisms, and design new catalysts and reactions. The application of advanced computational techniques to the study of this compound is expected to accelerate the discovery and optimization of new synthetic methodologies.
Density functional theory (DFT) calculations, for example, can be employed to investigate the mechanisms of known and potential reactions involving this compound. nih.govacs.org This can provide valuable insights into the factors that control reactivity and selectivity, guiding the rational design of improved reaction conditions and catalysts. For instance, computational studies on the Pauson-Khand reaction, a method for constructing cyclopentenones, have helped to elucidate the reaction mechanism and predict stereochemical outcomes. nih.govacs.org
Furthermore, in silico screening of virtual libraries of catalysts and substrates can be used to identify promising candidates for new reactions. This approach can significantly reduce the experimental effort required to discover novel transformations. As computational power and theoretical methods continue to advance, in silico approaches will play an increasingly important role in unlocking the full synthetic potential of this compound.
The table below outlines the application of in silico approaches.
| Computational Method | Application | Potential Impact on this compound Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of transition state energies. | Rational design of catalysts and reaction conditions, understanding of selectivity. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions in solution. | Understanding solvent effects, predicting conformational preferences. |
| Virtual Screening | High-throughput computational screening of potential reactants and catalysts. | Accelerated discovery of new reactions and optimized reaction partners. |
Q & A
Q. How can researchers design a kinetic vs. thermodynamic control experiment for bromination of cyclopentenone derivatives?
- Answer :
- Kinetic Control : Low temperature (-20°C), short reaction time (30 min), excess cyclopentenone. Favors mono-bromination.
- Thermodynamic Control : Higher temperature (40°C), longer time (24 h). Favors di-bromination. Monitor via TLC or in-situ IR .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 45–47°C (lit. for analog) | |
| NMR (CDCl) | δ 6.85 (d, J=5.8 Hz, 1H, vinyl) | |
| NMR | δ 200.2 (C=O), 128.5 (C-Br) | |
| HPLC Purity | 98.5% (C18 column, MeOH:HO=70:30) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
